(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one: is a complex organic compound known for its unique chemical structure and significant applications in various scientific fields. This compound is characterized by its chloro, cyclopropylethynyl, methyl, and trifluoromethyl groups attached to a benzo[d][1,3]oxazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d][1,3]oxazine core. Key steps may include:
Formation of the oxazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and trifluoromethyl groups: These groups are often introduced through halogenation and trifluoromethylation reactions, respectively.
Attachment of the cyclopropylethynyl and methyl groups: These groups can be added through alkylation and coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the oxazine ring to produce a dihydro derivative.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Production of dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as HIV/AIDS.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, in the context of HIV treatment, it may act as a reverse transcriptase inhibitor, preventing the virus from replicating. The exact mechanism involves binding to the viral enzyme and inhibiting its activity.
Comparison with Similar Compounds
(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one: can be compared with other similar compounds, such as:
Efavirenz: Another antiretroviral drug with a similar structure and mechanism of action.
Other benzo[d][1,3]oxazine derivatives: Compounds with variations in the substituents and core structure.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable tool in scientific research and industrial applications.
List of Similar Compounds
Efavirenz
Other benzo[d][1,3]oxazine derivatives
This comprehensive overview provides a detailed understanding of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H11ClF3NO2 |
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Molecular Weight |
329.70 g/mol |
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C15H11ClF3NO2/c1-8-6-12-10(7-11(8)16)14(15(17,18)19,22-13(21)20-12)5-4-9-2-3-9/h6-7,9H,2-3H2,1H3,(H,20,21)/t14-/m0/s1 |
InChI Key |
IQWZIMBUBOWLPB-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1Cl)[C@@](OC(=O)N2)(C#CC3CC3)C(F)(F)F |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(OC(=O)N2)(C#CC3CC3)C(F)(F)F |
Origin of Product |
United States |
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